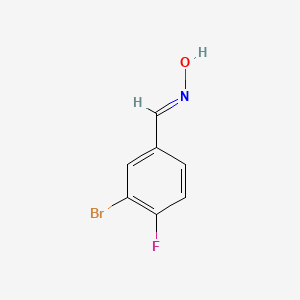

3-Bromo-4-fluorobenzaldehyde oxime

描述

3-Bromo-4-fluorobenzaldehyde is a chemical compound with the molecular formula C7H4BrFO . It has an average mass of 203.008 Da and a monoisotopic mass of 201.942947 Da . It is used in the synthesis of various chemical compounds .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluorobenzaldehyde consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a formyl group . The linear formula is represented as BrC6H3(F)CHO .Physical And Chemical Properties Analysis

3-Bromo-4-fluorobenzaldehyde is a solid at 20°C . It has a melting point of 33°C and a boiling point of 139°C at 2.5 mmHg . Its refractive index is 1.57 .科研应用

Radiosynthesis and Biodistribution

3-Bromo-4-fluorobenzaldehyde oxime serves as a precursor in the radiosynthesis of novel prosthetic groups for peptide conjugation, enhancing positron emission tomography (PET) imaging. For example, its derivatives have been employed in the development of cyclic RGD peptides conjugated with [18F]fluorinated aldehyde-containing prosthetic groups. These conjugates have shown superior in vivo pharmacokinetics and biodistribution profiles, facilitating quantitative receptor imaging for tumor detection and research (Glaser et al., 2008).

Plant Growth Regulation

Derivatives of 3-Bromo-4-fluorobenzaldehyde oxime have been explored as new plant growth regulators. Introduction of fluorine or bromine atoms to the benzene ring of oximes, including those derived from 3-Bromo-4-fluorobenzaldehyde, has enhanced their phytotoxic activity. These compounds have exhibited activities such as inhibition of germination, root growth, and transpiration, suggesting their potential as herbicides or in agricultural research (Yoshikawa & Doi, 1998).

Molecular Probes and Sensors

The modification of 3-Bromo-4-fluorobenzaldehyde oxime has led to the development of multifunctional probes for simultaneous monitoring of metal ions and biomolecules in living cells and zebrafishes. These probes, designed through innovative strategies adjusting molecular polarity, have shown selective detection capabilities with applications in environmental monitoring, medical diagnostics, and research into metal ion homeostasis in biological systems (Zhao et al., 2019).

Antioxidant Activity

Research into the antioxidant properties of thiazolidin-4-one derivatives prepared from 4-Fluorobenzaldehyde, closely related to 3-Bromo-4-fluorobenzaldehyde oxime, has highlighted their potential in combating oxidative stress. These compounds exhibit promising antioxidant activity, underscoring their potential therapeutic applications in diseases caused by oxidative damage (El Nezhawy et al., 2009).

Synthesis of Substituted Benzaldehydes

3-Bromo-4-fluorobenzaldehyde oxime plays a critical role in the synthesis of substituted benzaldehydes through palladium-catalyzed C-H activation. This method has been applied in synthesizing various 2-bromobenzaldehydes, demonstrating the versatility of 3-Bromo-4-fluorobenzaldehyde oxime in organic synthesis and its potential in the preparation of intermediates for pharmaceuticals and materials science (Dubost et al., 2011).

Safety And Hazards

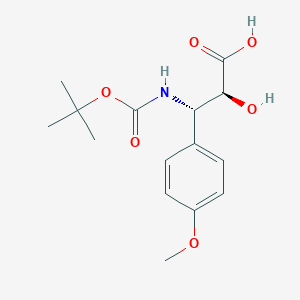

性质

IUPAC Name |

(NE)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCUJFUCTMJVTK-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluorobenzaldehyde oxime | |

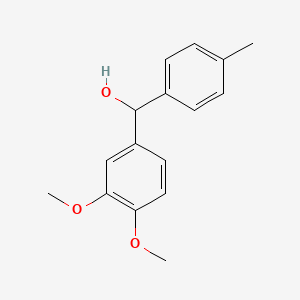

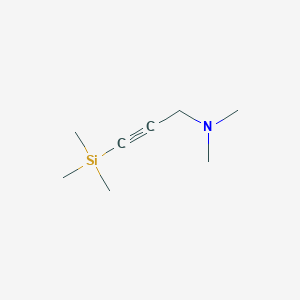

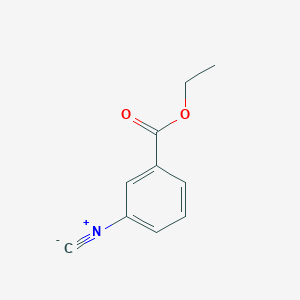

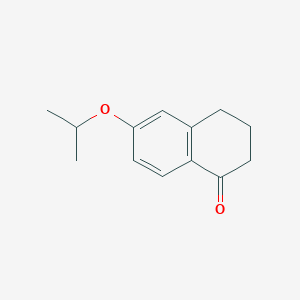

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

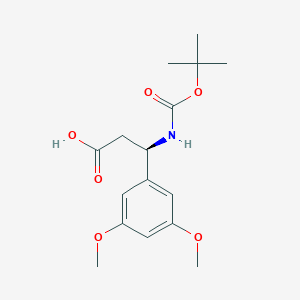

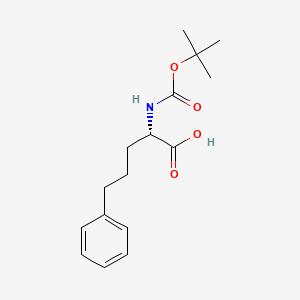

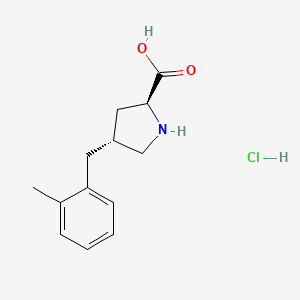

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane](/img/structure/B1597098.png)

![[1,3-Benzothiazol-2-yloxymethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B1597099.png)

![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-phenylacetamide](/img/structure/B1597100.png)

![2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597106.png)